Home > Products > Screening Compounds P56970 > 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE -

1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

Catalog Number: EVT-5653937
CAS Number:
Molecular Formula: C15H12N2O4
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1011)

Compound Description: ACEA-1011 exhibits analgesic properties in animal models of tonic pain. It acts as a competitive antagonist at both NMDA receptor glycine sites and AMPA-preferring non-NMDA receptors, exhibiting broad selectivity for ionotropic glutamate receptors. []

Relevance: This compound shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1-(benzyloxy)-4-hydroxy-1,4-dihydro-2,3-quinoxalinedione. The differences lie in the substitutions on the benzene ring of the quinoxaline core. Understanding the structure-activity relationship of these substitutions is crucial, as they can significantly impact the compound's interaction with NMDA and AMPA receptors. []

6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX)

Compound Description: DNQX is a potent antagonist of AMPA and kainate receptors, both of which are subtypes of ionotropic glutamate receptors. It also shows weaker antagonistic activity at NMDA receptors. []

Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1-(benzyloxy)-4-hydroxy-1,4-dihydro-2,3-quinoxalinedione. The key difference lies in the substitution at the N1 position, with DNQX being unsubstituted while the target compound bears a benzyloxy group. Additionally, DNQX has two nitro groups at positions 6 and 7, highlighting the potential impact of different substituents on the pharmacological profile. []

5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX)

Compound Description: MNQX is a potent and selective antagonist of the glycine modulatory site on the NMDA receptor complex. It exhibits a unique intramolecular hydrogen bond pattern involving the nitro group, which might be crucial for its activity. []

Relevance: Similar to the target compound, MNQX belongs to the 1,4-dihydro-2,3-quinoxalinedione class of compounds. The significant difference lies in the position of the nitro groups on the benzene ring (positions 5 and 7 in MNQX versus potential positions 6 and 7 in the target compound) and the presence of the N1 benzyloxy substituent in the target compound. This structural comparison emphasizes the influence of substituent position and type on binding to the NMDA receptor. []

1-(2'-Amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA)

Compound Description: QXAA displays inhibitory activity against specific [3H]AMPA binding but not [3H]kainate binding. Interestingly, the S-enantiomer of QXAA is 160-fold more potent in binding assays compared to the R-enantiomer, indicating stereoselectivity in its interaction with the AMPA receptor. []

Relevance: QXAA shares the 1,4-dihydroquinoxaline-2,3-dione core with 1-(benzyloxy)-4-hydroxy-1,4-dihydro-2,3-quinoxalinedione. The presence of an amino acid side chain on the nitrogen in QXAA instead of the benzyloxy group found in the target compound highlights the potential for exploring different N-substituents to modulate activity and selectivity for AMPA receptors. []

Properties

Product Name

1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

IUPAC Name

1-hydroxy-4-phenylmethoxyquinoxaline-2,3-dione

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C15H12N2O4/c18-14-15(19)17(21-10-11-6-2-1-3-7-11)13-9-5-4-8-12(13)16(14)20/h1-9,20H,10H2

InChI Key

BBSPGYNLZFUDAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)O

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.